[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a butan-2-yl chain, which is further linked to a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with butan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring in the methylbenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- [(butan-2-yl)carbamoyl]methyl 4-formylbenzoate
- Methyl 4-bromobenzoate
- Methyl benzoate
Uniqueness
[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is unique due to its specific structure, which combines a carbamate group with a methylbenzoate moiety. This combination imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(3)15-13(16)9-18-14(17)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWSNOYNXMRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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